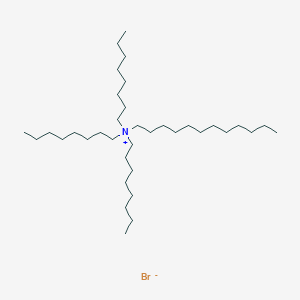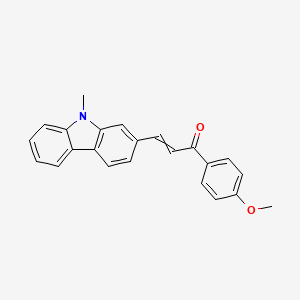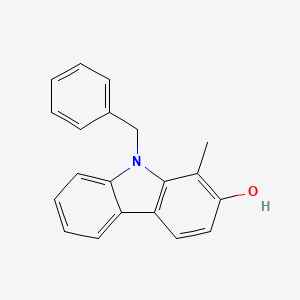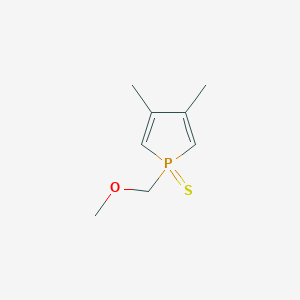
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a synthetic organic compound that belongs to the class of nitrobenzenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:
Etherification: The formation of an ether linkage by reacting the halogenated benzene derivative with a suitable alkoxide, such as 2,3-dibromopropanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4-Dinitrophenol (DNP): A compound with a nitro group that exhibits different chemical properties.
Bromophenol blue: A brominated phenol derivative used as a pH indicator.
Uniqueness
2-(2,3-Dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and multifunctional nature make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
61444-13-1 |
|---|---|
Formule moléculaire |
C15H11Br2Cl2NO4 |
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
2-(2,3-dibromopropoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C15H11Br2Cl2NO4/c16-7-9(17)8-23-15-6-11(2-3-13(15)20(21)22)24-14-4-1-10(18)5-12(14)19/h1-6,9H,7-8H2 |
Clé InChI |
XJRBERANQHYOFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCC(CBr)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)



